Polyphosphoric acids, 2-butoxyethyl esters

Description

Contextualization within Organophosphorus Chemistry Research

Organophosphorus chemistry is the broad scientific discipline focused on the synthesis and properties of organic compounds containing phosphorus. wikipedia.org Compounds within this field are often categorized based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most common. wikipedia.org Polyphosphoric acids, 2-butoxyethyl esters belong to the organophosphorus(V) category, specifically as phosphate (B84403) esters. wikipedia.org

Phosphate esters, which have the general structure P(=O)(OR)₃, are a significant class of compounds with diverse applications, including as flame retardants and plasticizers. wikipedia.org They are also fundamental to life, forming the backbone of DNA and RNA and playing a central role in energy metabolism through molecules like adenosine (B11128) triphosphate (ATP). researchgate.netwikipedia.org this compound are distinguished within this group by the specific combination of a polyphosphoric acid backbone and the 2-butoxyethyl substituent. smolecule.com This structure imparts amphiphilic properties, with the 2-butoxyethyl group providing a hydrophobic character and the phosphate moiety contributing a polar region. smolecule.com

Historical Development and Evolution of Polyphosphate Ester Research

The study of polyphosphates has a rich history, beginning with the discovery of high-polymeric inorganic polyphosphates in living organisms in 1890. wikipedia.org For a long time, these molecules were regarded primarily as energy storage depots or even "molecular fossils". wikipedia.orgnih.gov Over time, research revealed their active roles in metabolic regulation and cellular processes. wikipedia.orgnih.gov

The synthetic exploration of phosphate esters, including polyphosphate esters, gained momentum in the mid-20th century. Academic publications from that era, such as a 1961 article in the Journal of the American Chemical Society titled "Principles of Phosphorus Chemistry. XI. The Polyphosphate Esters," signify a growing scholarly interest in these compounds. acs.org Early synthetic methods involved processes like the alcoholysis of phosphorus oxychloride or the direct reaction between P₂O₅ and alcohols. researchgate.netgoogle.com Patents from this period detail specific procedures for producing various polyphosphate esters by carefully controlling the molar ratios of reactants like phosphorus oxychloride and an alcohol under specific temperature and pressure conditions. google.comgoogle.com The evolution of this research field has transitioned from fundamental synthesis and characterization to exploring the vast functional potential of these esters. researchgate.net Contemporary research now investigates their use in advanced applications such as biocompatible polymers, drug delivery systems, and industrial materials. researchgate.net

Significance of this compound in Contemporary Chemical Science

The significance of this compound in modern chemical science stems from the unique combination of the polyphosphate core and the 2-butoxyethyl side group. smolecule.com This specific molecular architecture results in a versatile set of properties that are exploited in several industrial and research contexts.

Key areas of significance include:

Flame Retardants : Like many phosphate esters, these compounds are investigated for their flame-retardant capabilities. During combustion, they can decompose to release phosphoric acid, which promotes the formation of a protective char layer on a material's surface, impeding further burning. smolecule.com

Plasticizers : The bulky phosphate group combined with the flexible butoxyethyl chain allows these esters to function as plasticizers, which are additives used to increase the flexibility and workability of polymeric materials. smolecule.comepo.org

Reagents in Organic Synthesis : Polyphosphoric acid (PPA) is a well-established and powerful reagent in organic synthesis, widely used for promoting cyclization, acylation, and dehydration reactions. atamanchemicals.comccsenet.orgresearchgate.net Its ester derivatives are explored for related but distinct reactivity and utility as chemical intermediates. smolecule.com

Industrial Additives : Beyond plastics, these esters find use as additives in resins and as components in metal treatment formulations. smolecule.comatamanchemicals.com The parent PPA is also used as an additive for asphalt (B605645) and bitumen, suggesting a potential application space for its esters. atamanchemicals.com

The compound's value is enhanced by the tunability of polyphosphoesters in general; the side chains can be chemically modified to fine-tune the physicochemical properties of the final material for highly specialized applications. researchgate.net

Overview of Major Academic Research Trajectories

Current academic research on this compound and related compounds follows several key trajectories, focusing on harnessing their unique chemical properties for practical applications.

Advanced Synthesis and Characterization : A primary research area involves optimizing the synthesis of these esters. This includes studying the reaction between polyphosphoric acid and 2-butoxyethanol (B58217) to control the distribution of the resulting mono-, di-, and tri-substituted phosphate esters in the final product mixture. smolecule.comresearchgate.net Detailed characterization of these mixtures is crucial for understanding structure-property relationships.

Functional Material Development : A significant portion of research is dedicated to their application as functional materials. This includes in-depth studies of their mechanisms as flame retardants and their efficacy as plasticizers in various polymer matrices. smolecule.com Research also extends to their use in modifying the properties of materials like asphalt. chemicalbook.com

Catalysis and Surface Modification : Building on the catalytic properties of PPA, researchers are exploring the use of phosphoric acid esters to functionalize solid supports, such as mesoporous silica (B1680970). atamanchemicals.commdpi.com This creates heterogeneous catalysts that are stable, reusable, and applicable in a wide range of solvents for reactions like asymmetric aldol (B89426) reactions. mdpi.com

Biomedical Potentials : While specific research on the 2-butoxyethyl ester in biomedicine is not prominent, the broader class of polyphosphoesters is a major focus for creating new biomaterials. researchgate.net Their structural similarity to nucleic acids and the biocompatibility of the phosphate group make them excellent candidates for applications like drug delivery carriers. researchgate.net This represents a logical and promising future research direction for these and related esters.

Data Tables

Table 1: Chemical Identification and Properties

| Property | Value | Reference |

| Chemical Name | This compound | guidechem.com |

| CAS Number | 68514-82-9 | guidechem.com |

| Synonyms | 2-Butoxyethyl polyphosphates; Butyl cellosolve, phosphated | guidechem.com |

| Molecular Formula | C6H17O6P (representative) | guidechem.com |

| Molecular Weight | 216.17 g/mol (representative) | guidechem.com |

| Key Functional Groups | Phosphate group, Ether linkage, Ester bonds | smolecule.com |

Table 2: Summary of Major Research Applications

| Research Application | Underlying Property/Function | Reference |

| Flame Retardants | Decomposes to form a protective char layer upon heating. | smolecule.com |

| Plasticizers | Increases flexibility and workability of polymers. | smolecule.comepo.org |

| Chemical Reagents | Used as an intermediate or catalyst in organic synthesis. | smolecule.comatamanchemicals.com |

| Solvents | Ability to dissolve a variety of organic compounds. | smolecule.com |

| Surface Functionalization | Covalently bonds to oxidic surfaces to create functional materials. | mdpi.com |

Properties

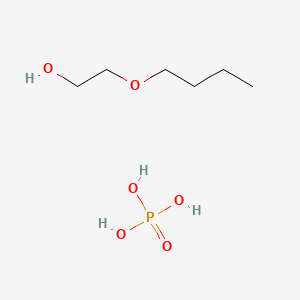

IUPAC Name |

2-butoxyethanol;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2.H3O4P/c1-2-3-5-8-6-4-7;1-5(2,3)4/h7H,2-6H2,1H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVVUSWLMILHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCO.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68610-21-9 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-butyl-ω-hydroxy-, phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68610-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

216.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39454-62-1, 68514-82-9 | |

| Record name | Butoxyethanol phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39454-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-butoxy-, phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039454621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-butoxy-, phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polyphosphoric acids, 2-butoxyethyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polyphosphoric acids, 2-butoxyethyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanol, 2-butoxy-, phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Esterification Pathways of Polyphosphoric Acids, 2 Butoxyethyl Esters

Direct Esterification Routes of Polyphosphoric Acid with 2-Butoxyethanol (B58217)

The direct esterification of polyphosphoric acid (PPA) with 2-butoxyethanol represents a straightforward approach to forming the corresponding esters. This reaction involves the nucleophilic attack of the hydroxyl group of 2-butoxyethanol on the phosphorus centers of the polyphosphoric acid chains, leading to the formation of a mixture of mono-, di-, and poly-esters, with the simultaneous elimination of water.

Catalytic Systems in Esterification Reactions

While the direct reaction between polyphosphoric acid and 2-butoxyethanol can proceed without a catalyst, particularly at elevated temperatures, the use of catalytic systems can enhance the reaction rate and influence selectivity. Strong acid catalysts are often employed to facilitate the esterification process. Examples of catalysts that can be used in similar esterification reactions include sulfuric acid and p-toluenesulfonic acid. nih.gov These catalysts function by protonating the carbonyl oxygen of the acid (in this context, the P=O group), rendering the phosphorus atom more electrophilic and susceptible to nucleophilic attack by the alcohol.

In some industrial processes for producing other glycol esters, such as 2-butoxyethyl benzoate, acid catalysts like sulfuric acid, sulfonic acids, and even phosphoric acid itself are utilized. google.com The choice of catalyst can impact the reaction kinetics and the potential for side reactions. For instance, while effective, strong mineral acids can sometimes lead to dehydration of the alcohol or other undesirable side reactions, necessitating careful control of reaction conditions.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield of the desired polyphosphoric acid, 2-butoxyethyl esters and controlling the selectivity towards specific ester forms (mono-, di-, or tri-esters). Key parameters that are typically manipulated include temperature, reaction time, and the molar ratio of reactants. The removal of water, a byproduct of the esterification, is also a critical factor in driving the reaction equilibrium towards the products. This is often achieved by azeotropic distillation using a suitable solvent like xylene or by conducting the reaction under vacuum.

For analogous esterification reactions, factorial design and ANOVA methodologies have been employed to identify the most significant variables affecting the reaction conversion. nih.gov Generally, increasing the reaction temperature and using an appropriate excess of the alcohol can lead to higher conversion rates.

Below is a representative table illustrating the optimization of reaction conditions for a generic glycol ester synthesis, which can be conceptually applied to the synthesis of polyphosphoric acid, 2-butoxyethyl esters.

Optimization of Glycol Ester Synthesis

| Parameter | Range Explored | Effect on Yield/Conversion | Reference |

|---|---|---|---|

| Temperature | 120-180 °C | Increased temperature generally increases reaction rate and conversion. | nih.gov |

| Catalyst Concentration | 0.1-2.0 mol% | Higher catalyst concentration can increase the reaction rate but may also promote side reactions. | nih.gov |

| Alcohol/Acid Molar Ratio | 1:1 to 5:1 | An excess of alcohol can shift the equilibrium towards the product side, increasing the yield. | orgsyn.org |

| Reaction Time | 2-10 hours | Longer reaction times generally lead to higher conversion, up to the point of equilibrium. | orgsyn.org |

Role of Temperature and Stoichiometry in Ester Product Distribution

Temperature and the stoichiometric ratio of polyphosphoric acid to 2-butoxyethanol are pivotal in determining the distribution of the resulting ester products. Generally, at lower temperatures and with a higher molar ratio of alcohol to PPA, the formation of monoesters is favored. As the temperature and the relative amount of PPA increase, the reaction tends to proceed further, leading to a higher proportion of di- and polyesters.

The complex mixture of phosphoric acid oligomers in PPA means that the reaction will inherently produce a range of ester products. The control over the product distribution is therefore a significant challenge in this synthetic route. In studies on the esterification of phosphonic acids, a clear temperature dependence on the product distribution has been observed, where lower temperatures favor mono-ester formation and higher temperatures favor di-ester formation. nih.gov This principle can be extended to the esterification of polyphosphoric acid.

Synthesis via Phosphorus Pentoxide and 2-Butoxyethanol

An alternative and common industrial method for preparing phosphate (B84403) esters is the reaction of an alcohol with phosphorus pentoxide (P₂O₅). Phosphorus pentoxide is a powerful dehydrating agent and a highly reactive source of phosphorus for phosphorylation. The reaction with 2-butoxyethanol typically yields a mixture of mono- and di-esters of phosphoric acid, which can be considered a subset of the broader "polyphosphoric acids, 2-butoxyethyl esters" classification.

Monoester to Diester Ratio Control in P₂O₅-mediated Synthesis

Controlling the ratio of monoester to diester is a key aspect of the P₂O₅-mediated synthesis. This ratio is primarily influenced by the stoichiometry of the reactants, the reaction temperature, and the order of addition. Generally, using a higher molar ratio of alcohol to P₂O₅ favors the formation of the monoester. Conversely, increasing the proportion of P₂O₅ leads to a higher yield of the diester.

In a typical procedure, P₂O₅ is added portion-wise to the alcohol at a controlled temperature to manage the exothermic nature of the reaction. The reaction temperature is often maintained in the range of 60-100°C. angolaonline.net Subsequent hydrolysis with a controlled amount of water is often necessary to break down any remaining pyrophosphate linkages and to hydrolyze unreacted P₂O₅.

A Chinese patent describes a method for synthesizing phosphate esters where controlling the reaction solvent, temperature, and time allows for a stable and controllable ratio of mono- and di-esters. researchgate.net For instance, conducting the reaction in an organic solvent like toluene (B28343) or ethyl acetate (B1210297) at temperatures between 50-75°C for about 3 hours can yield a product with a specific mono- to di-ester ratio. researchgate.net

The following table provides a conceptual framework for controlling the monoester to diester ratio based on general principles of phosphate ester synthesis.

Control of Monoester to Diester Ratio in P₂O₅ Synthesis

| Parameter | Condition for Higher Monoester Yield | Condition for Higher Diester Yield | Reference |

|---|---|---|---|

| Alcohol : P₂O₅ Molar Ratio | High (e.g., > 3:1) | Low (e.g., < 2:1) | angolaonline.net |

| Reaction Temperature | Lower (e.g., 30-60 °C) | Higher (e.g., 80-120 °C) | nih.gov |

| Order of Addition | P₂O₅ added to excess alcohol | Alcohol added to P₂O₅ slurry | General Practice |

Byproduct Formation and Management in P₂O₅ Routes

The reaction of phosphorus pentoxide with 2-butoxyethanol can lead to the formation of several byproducts. The primary byproducts are unreacted starting materials and a mixture of various phosphate esters. Additionally, if the reaction temperature is not carefully controlled, charring and decomposition can occur, leading to colored impurities.

A significant consideration in the synthesis of esters from ethylene (B1197577) glycol derivatives is the potential formation of 1,4-dioxane, a carcinogenic and poorly biodegradable compound. angolaonline.net This can occur when polyethylene (B3416737) glycol chains are exposed to strong acidic conditions. angolaonline.net Although 2-butoxyethanol has a shorter ether chain, the acidic environment created by the reaction with P₂O₅ could potentially facilitate the formation of related cyclic ether byproducts.

Management of byproducts typically involves a multi-step workup procedure. After the initial reaction, a hydrolysis step is often performed to convert any pyrophosphate esters to orthophosphate esters and to hydrolyze any remaining P₂O₅. The product mixture is then typically neutralized with a base, such as sodium hydroxide (B78521) or sodium carbonate, to a specific pH. google.com This is followed by extraction and distillation to separate the desired phosphate esters from unreacted alcohol, phosphoric acid salts, and other impurities. In some cases, steam distillation can be employed to remove unreacted volatile components. angolaonline.net

Derivatization and Structural Modification of this compound

The inherent reactivity of the phosphate ester linkage and the potential for modification of the butoxyethyl group allow for a range of derivatization and structural modification strategies. These can be broadly categorized into the synthesis of analogues with different alkyl chains, the introduction of new functional groups, and the use of the esters themselves as reagents.

The synthesis of analogues of this compound with varied alkyl chain lengths can be achieved by substituting 2-butoxyethanol with other ether-alcohols during the initial esterification process. The fundamental reaction involves the condensation of an alcohol with a phosphoric acid source. By employing alcohols with longer or shorter ether chains (e.g., 2-methoxyethanol, 2-ethoxyethanol, or 2-hexyloxyethanol), a library of analogous polyphosphoric acid esters can be generated.

The general synthetic approach, as described in patents for other alkyl phosphate esters, involves reacting a phosphorus oxyhalogenide, such as phosphorus oxychloride (POCl3), with the desired alcohol. google.com The molar ratio of the alcohol to the phosphorus oxyhalogenide is a critical parameter that influences the composition of the resulting polyphosphate esters. google.com For example, reacting approximately 5 moles of an alcohol with 2 moles of phosphorus oxychloride can yield tetra-alkyl pyrophosphate esters. google.com

Table 1: Illustrative Reaction Parameters for the Synthesis of Polyphosphoric Acid Ester Analogues

| Parameter | Value/Condition | Reference |

| Reactants | Alcohol (varied chain length), Phosphorus Oxychloride | google.com |

| Molar Ratio (Alcohol:POCl3) | ~2.5 : 1 | google.com |

| Initial Temperature | < 40 °C | google.com |

| Final Temperature | > 100 °C | google.com |

| Pressure | Subatmospheric | google.com |

This table presents generalized conditions based on the synthesis of other alkyl polyphosphate esters and can be adapted for the synthesis of analogues with varied ether-alkyl chain lengths.

The incorporation of additional functional groups into the structure of this compound can be approached in two primary ways: by using a functionalized alcohol in the initial synthesis or by post-synthesis modification.

The use of functionalized diols or polyols in reactions with phosphoric acid to create polymers with acidic P-OH fragments suggests that alcohols containing other functionalities (e.g., amides, other esters) could be used to synthesize more complex esters. nih.gov For instance, the reaction of bis(2-hydroxyethyl)phthalate with a dichlorophosphate (B8581778) has been used to form copolymers, indicating the feasibility of incorporating larger, functionalized moieties. nih.gov

Polyphosphoric acid esters themselves can act as powerful reagents in organic synthesis. For example, polyphosphoric acid ethyl ester (PPEt) has been shown to be an effective reagent in cyclization reactions, such as the synthesis of imidazoquinolines from aminobenzimidazoles and β-keto-esters. rsc.org This reactivity stems from the ability of the polyphosphate group to act as a leaving group and to activate other molecules. It is plausible that this compound could exhibit similar reactivity, serving as reagents for phosphorylation or in cyclization and condensation reactions. ccsenet.orgrepec.org

Green Chemistry Approaches in Ester Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of polyphosphoric acid ester synthesis, this can involve the use of less hazardous reagents, milder reaction conditions, and recyclable catalysts.

A promising green approach is the use of silica-supported polyphosphoric acid. youtube.com This solid catalyst offers several advantages over traditional homogeneous catalysts. It is less corrosive, easier to handle, and can be recovered and reused, minimizing waste. youtube.com The high concentration of acidic protons on the surface of the silica-supported PPA makes it a highly efficient catalyst for various reactions, including esterifications. youtube.com

Table 2: Comparison of Traditional vs. Green Synthesis Approaches

| Feature | Traditional Synthesis | Green Synthesis (Silica-Supported PPA) | Reference |

| Catalyst | Homogeneous (e.g., PPA, POCl3) | Heterogeneous (Silica-Supported PPA) | youtube.com |

| Catalyst Recovery | Difficult, often requires neutralization | Straightforward filtration | youtube.com |

| Corrosivity | High | Reduced | youtube.com |

| Waste Generation | Higher, due to catalyst quenching | Lower, due to catalyst recycling | youtube.com |

The development of such green methodologies is crucial for the sustainable production of polyphosphoric acid esters, including the 2-butoxyethyl derivative.

Fundamental Chemical Reactivity and Mechanistic Investigations of Polyphosphoric Acids, 2 Butoxyethyl Esters

Hydrolytic Degradation Mechanisms of Polyphosphoric Acids, 2-Butoxyethyl Esters

Hydrolysis represents a primary degradation pathway for polyphosphoric acid, 2-butoxyethyl esters in aqueous environments. The process involves the cleavage of the P-O-C ester bond, leading to the formation of 2-butoxyethanol (B58217) and various phosphoric acid species. The mechanism and rate of this degradation are highly dependent on the specific conditions of the system.

Kinetics and Thermodynamics of Ester Hydrolysis

The hydrolysis of the phosphate (B84403) ester bond is a nucleophilic substitution reaction at the phosphorus center. The kinetics of this process for related polyphosphoesters are often studied to understand degradation rates. For many organophosphate esters, hydrolysis can occur abiotically, though microbial communities can enhance the degradation rate. The half-life for abiotic degradation of various organophosphate esters in sediment has been observed to range from approximately 23 to 77 days. acs.org

From a thermodynamic perspective, the hydrolysis of phosphate esters is generally exergonic, but the activation energy (Ea) presents a significant barrier. The enthalpy (ΔH‡) and entropy (ΔS‡) of activation provide insight into the transition state of the reaction. For the alkaline hydrolysis of related phosphate diesters, a consistent trend of a greater positive enthalpy of activation is observed compared to analogous phosphorothioates. mdpi.comgoogle.com This higher enthalpy barrier is a key factor in determining the reaction rate. Kinetic studies on the hydrolysis of polylactic acid (PLA), another ester-containing polymer, have identified distinct activation energies for the cleavage of terminal ester groups (α-esters) versus those in the polymer backbone (β-esters), with values of 73 kJ/mol and 58 kJ/mol, respectively. nih.gov This difference is attributed to steric effects and the more hydrophilic nature of the chain ends, which facilitates the approach of water molecules. nih.gov

Table 1: Representative Kinetic and Thermodynamic Parameters for Ester Hydrolysis of Related Compounds

| Parameter | Value | Compound Type / Condition | Source |

| Activation Energy (Ea) | 73 kJ/mol | PLA Oligomer (Terminal Ester) | nih.gov |

| Activation Energy (Ea) | 58 kJ/mol | PLA Oligomer (Backbone Ester) | nih.gov |

| Half-life (t½) | 23.3 - 77.0 days | Organophosphate Esters (Abiotic, Sediment) | acs.org |

| Half-life (t½) | 16.8 - 46.8 days | Organophosphate Esters (Biotic, Sediment) | acs.org |

Influence of pH and Environmental Conditions on Hydrolysis Pathways

The pH of the surrounding medium has a profound influence on the rate and mechanism of hydrolysis. Both acidic and basic conditions can catalyze the cleavage of the ester bond. ccsenet.org For many esters, the rate of hydrolysis increases with either increasing acidity or alkalinity.

In the case of polyphosphoesters similar to the title compound, degradation is significantly accelerated under basic (alkaline) conditions. nih.gov This is because the nucleophilic attack by the hydroxide (B78521) ion (OH⁻) on the electrophilic phosphorus atom is a more dominant pathway. Studies on thiol-acrylate photopolymers demonstrated a predictable increase in the ester hydrolysis rate constant from 0.074 days⁻¹ at pH 7.4 to 0.28 days⁻¹ at pH 8.0, directly correlating with the increased hydroxide ion concentration. Similarly, the hydrolytic degradation of polylactic acid (PLA) fibers is observed to be significantly faster in alkaline environments, leading to surface erosion.

Conversely, under acidic conditions, the hydrolysis mechanism involves protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water. However, many polyphosphoesters show high stability under acidic conditions. nih.gov At very high temperatures in near-neutral water, the catalytic role can be taken over by water molecules themselves, a phenomenon that does not follow the kinetics expected for specific acid catalysis at ambient temperatures.

Table 2: Effect of pH on Ester Hydrolysis Rate Constant (k)

| pH | Hydrolysis Rate Constant (days⁻¹) | Polymer System | Source |

| 7.4 | 0.074 | Thiol-acrylate photopolymer | |

| 8.0 | 0.28 | Thiol-acrylate photopolymer |

Thermochemical Decomposition Pathways

At elevated temperatures, such as those encountered during thermal treatment or in fire scenarios, this compound undergo complex decomposition reactions. These pathways involve pyrolysis of the ester side chains and degradation of the polyphosphate backbone.

Pyrolysis Mechanisms and Product Formation during Thermal Treatment

The thermal degradation of organophosphorus esters typically proceeds via the elimination of a phosphorus acid. For alkyl phosphates, this process occurs rapidly at relatively low temperatures. The pyrolysis of the 2-butoxyethyl ester group likely follows a mechanism similar to the pyrolysis of other esters, which often involves an intramolecular syn-elimination (Ei mechanism). This would lead to the formation of an alkene and a carboxylic acid. In this specific case, the likely products from the ester chain would be butene isomers (e.g., 1-butene) and a phosphoric acid moiety.

Simultaneously, the polyphosphate backbone undergoes its own decomposition. The thermal degradation of ammonium (B1175870) polyphosphate, a related material, occurs in two main stages. The first step involves the release of water and ammonia, leading to the cross-linking and formation of more condensed polyphosphoric acid. The second stage, occurring at higher temperatures (above 450°C), involves the dehydration and fragmentation of the polyphosphoric acid to form volatile phosphorus oxides (e.g., P₂O₅).

Table 3: Potential Products from Thermal Decomposition

| Product Name | Chemical Formula | Formation Pathway |

| 1-Butene | C₄H₈ | Pyrolysis of 2-butoxyethyl group |

| 2-Butoxyethanol | C₆H₁₄O₂ | Initial bond cleavage |

| Water | H₂O | Dehydration of polyphosphoric acid |

| Ammonia | NH₃ | Decomposition (if ammonium salt form) |

| Polyphosphoric Acid | H(n+2)PnO(3n+1) | Initial decomposition product |

| Phosphorus Oxides (e.g., P₄O₁₀) | PₓOᵧ | High-temperature degradation of polyphosphoric acid |

Interaction with Organic Matrices under High-Temperature Conditions

When incorporated into an organic polymer matrix, the thermochemical decomposition of polyphosphoric acid esters plays a key role in flame retardancy, primarily through condensed-phase action. Upon heating, the ester decomposes to produce polyphosphoric acid. This strong, non-volatile acid acts as a catalyst for the dehydration of the host polymer (e.g., polyamides, celluloses).

This catalytic dehydration promotes the formation of a stable, insulating layer of char on the polymer's surface. For instance, in polyamides, the polyphosphoric acid can react with the amide bond to form intermediate phosphate ester bonds, which then decompose at higher temperatures to enhance char formation. This char layer acts as a physical barrier, limiting the transport of heat to the underlying material and slowing the release of flammable volatile gases into the combustion zone. The increased char yield directly correlates with improved fire resistance.

Influence of Metallic Salts on Phosphorus Retention and Speciation

The presence of metallic salts and metal compounds can significantly alter the thermal decomposition pathways and improve the efficacy of phosphorus-based flame retardants. Metal compounds, such as magnesium hydroxide, can promote the formation of a more homogeneous and stable char layer during combustion. This results in a higher weight of ash or residue after combustion, indicating greater retention of phosphorus in the solid phase.

Metal ions can also catalyze the degradation of organophosphate esters. mdpi.com During thermal decomposition on ferrous metal surfaces, for example, chemisorption interactions occur, and the decomposition rates are significantly higher compared to non-metallic surfaces. nih.gov The interaction with metal ions can lead to the formation of thermally stable, non-volatile metal phosphates within the char. This process effectively immobilizes the phosphorus, preventing its loss to the gas phase where its flame-inhibiting action is generally less efficient for phosphate esters. By forming stable inorganic phosphate and pyrophosphate species, metallic compounds ensure that the phosphorus remains in the condensed phase to contribute to the protective char layer.

Reaction with Nucleophiles and Electrophiles

The reactivity of this compound is characterized by the dual nature of the phosphate ester group, which contains both electrophilic phosphorus centers and nucleophilic oxygen atoms. The reaction pathways are largely dictated by the nature of the attacking reagent (nucleophile or electrophile) and the reaction conditions. Phosphate esters can react with nucleophiles through two primary mechanisms: attack at the electrophilic phosphorus atom, resulting in P-O bond cleavage, or attack at the α-carbon of the ester group (the butoxyethyl chain), leading to C-O bond cleavage. thieme-connect.de

The phosphorus atom in the polyphosphate chain is inherently electrophilic due to the polarization of the P=O and P-O-R bonds, where the highly electronegative oxygen atoms withdraw electron density from the phosphorus center. This electrophilicity is the driving force for reactions with a wide range of nucleophiles. The reactivity of the phosphorus atom is central to the synthesis of these esters, which can be formed by the nucleophilic attack of an alcohol, such as 2-butoxyethanol, on an electrophilic phosphorus-containing precursor like phosphorus oxychloride. google.com

Reactions involving nucleophilic attack at the phosphorus atom can proceed via two main pathways: thieme-connect.de

Addition-Elimination: The nucleophile adds to the tetrahedral phosphorus center, forming a transient, higher-energy pentacoordinate (trigonal bipyramidal) intermediate. This intermediate then collapses by expelling a leaving group (an alkoxide or another phosphate unit). This pathway is favored when the phosphorus atom is part of a strained ring structure or when the leaving group is poor.

Direct Substitution (SN2-type): In a concerted process analogous to the SN2 reaction at a carbon center, the nucleophile attacks the phosphorus atom, leading to a trigonal bipyramidal transition state rather than a stable intermediate. Bond formation with the nucleophile occurs simultaneously with the cleavage of the bond to the leaving group. This is a common mechanism for the hydrolysis and substitution reactions of acyclic phosphate esters. thieme-connect.de

The electrophilicity of the phosphorus center can be modulated by several factors, as detailed in the table below.

| Factor | Influence on Phosphorus Electrophilicity | Rationale |

| Polyphosphate Chain Length | Increases with chain length | Additional phosphate units are electron-withdrawing, increasing the partial positive charge on adjacent phosphorus atoms. |

| Electron-Withdrawing Substituents | Increases | Substituents that pull electron density away from the phosphorus atom enhance its positive character, making it more susceptible to nucleophilic attack. |

| Steric Hindrance | Decreases reactivity | Bulky groups around the phosphorus atom can physically block the approach of a nucleophile, slowing the reaction rate regardless of inherent electrophilicity. |

| Solvent Polarity | Can enhance reactivity | Polar solvents can stabilize charged transition states and intermediates, facilitating both addition-elimination and direct substitution pathways. |

Substitution reactions can also occur on the 2-butoxyethyl ester linkage itself. This process involves a nucleophilic attack on the carbon atom adjacent to the ester's oxygen (α-carbon), with the polyphosphate anion acting as the leaving group. thieme-connect.de This pathway is a classic SN2 reaction at a carbon center and results in the cleavage of the C-O bond.

The competition between nucleophilic attack at the phosphorus atom (P-O cleavage) and the α-carbon (C-O cleavage) is influenced by the nucleophile, the structure of the ester, and the reaction conditions.

| Reaction Pathway | Mechanism | Favored by... | Typical Nucleophiles |

| Attack at Phosphorus | Addition-Elimination or SN2-type at P | "Hard" nucleophiles (e.g., hydroxide), sterically unhindered phosphorus center. | H₂O, OH⁻, RO⁻ |

| Attack at α-Carbon | SN2 at C | "Soft" and potent nucleophiles (e.g., iodide, thiolate), unhindered α-carbon, excellent phosphate leaving group. | I⁻, RS⁻, Br⁻ |

Evidence for substitution at the ester linkage is found in synthetic procedures for related polyphosphate esters. For example, the Michaelis-Arbuzov reaction, used to form phosphonates, concludes with a step where a halide ion nucleophilically attacks an alkoxy carbon, displacing the phosphorus-containing group. mdpi.comresearchgate.net Similarly, during the synthesis of polyphosphoric acid esters from phosphorus oxyhalogenides and alcohols, the formation of alkyl halides can occur as a side reaction, demonstrating this C-O cleavage pathway. google.com

Surface Chemistry and Interfacial Reactions

This compound are known for their surface activity, a property leveraged in applications such as lubrication, corrosion inhibition, and particle surface treatment. researchgate.netresearchgate.net Their amphiphilic nature, with a polar polyphosphate head and a nonpolar butoxyethyl tail, drives their adsorption and reaction at various interfaces, particularly on metal and metal oxide surfaces.

When used as additives in lubricants, these esters form protective films on metal surfaces under conditions of high temperature and pressure. researchgate.net This film-forming action is a result of the thermal or tribochemical decomposition of the ester at the material interface. The process is not one of simple adsorption but a complex chemical reaction with the surface.

The mechanism involves the chemisorption of the polar phosphate head onto the metal oxide layer present on the metal. researchgate.net At elevated temperatures, the ester decomposes, and the phosphate moieties react with the metal (e.g., iron) to form a durable, glassy film of mixed metal phosphates, polyphosphates, and oxides. The organic butoxyethyl portion can also decompose, contributing to a carbonaceous layer within the film matrix. researchgate.net These resulting films are critical for reducing friction and preventing wear between moving parts.

The table below summarizes typical characteristics of films derived from phosphate ester additives on steel surfaces, based on findings from lubricant studies.

| Property | Description | Source |

| Composition | A complex matrix of iron polyphosphates, iron oxides, and graphitic carbon. | researchgate.net |

| Structure | Often a layered structure, with an inorganic phosphate-rich layer closest to the metal surface and a more organic/carbon-rich layer on top. | researchgate.net |

| Formation Conditions | Typically requires elevated temperatures (e.g., >150°C) or high pressure (tribochemical reaction) to initiate decomposition and film formation. | researchgate.net |

| Function | Acts as an anti-wear and extreme pressure film, preventing direct metal-to-metal contact. | researchgate.net |

The initial step in film formation is the adsorption of the ester molecule onto a surface. The specific mechanism of interaction depends on the nature of the substrate. On hydroxylated surfaces like silica (B1680970) or metal oxides, several binding modes are possible. researchgate.netmdpi.com

Chemisorption: The primary interaction mechanism on metal oxide surfaces involves the formation of strong, direct coordination bonds between the oxygen atoms of the phosphate group and metal atoms on the surface. This is a form of Lewis acid-base interaction, where the phosphate oxygen acts as the Lewis base and the surface metal site as the Lewis acid. researchgate.net

Hydrogen Bonding: The P=O and P-O-R groups can act as hydrogen bond acceptors, interacting with surface hydroxyl (-OH) groups present on materials like silica (Si-OH) or hydrated metal oxides. mdpi.com

Physisorption: Weaker van der Waals forces between the nonpolar 2-butoxyethyl tails and the surface also contribute to adsorption, particularly in the formation of subsequent layers or on less reactive surfaces.

Studies on the immobilization of similar phosphonic acids on silica have identified various potential attachment geometries, including mono- and bidentate linkages to the surface, which serve as excellent models for the interaction of polyphosphate esters. mdpi.com

Radical Chemistry and Oxidation Processes

While the ionic (nucleophilic/electrophilic) reactivity of polyphosphoric acid esters is well-documented, their behavior under conditions that promote radical formation is also of interest, particularly in high-temperature applications or in the presence of initiators.

The molecular structure of this compound offers several sites for potential radical reactions or oxidation. Homolytic cleavage of bonds can be initiated by heat (thermolysis) or interaction with redox-active metal species.

Potential radical formation pathways include:

C-H Bond Abstraction: A radical species can abstract a hydrogen atom from one of the C-H bonds on the butoxyethyl chain. The ether linkage (-C-O-C-) is a particularly susceptible site for abstraction, as the resulting α-alkoxyalkyl radical is stabilized by the adjacent oxygen atom.

P-O Bond Cleavage: Homolytic cleavage of a P-O bond could generate a phosphorus-centered radical and an alkoxy radical. Phosphorus-centered radicals are known intermediates in various organophosphorus reactions. nih.gov

C-O Bond Cleavage: Cleavage of the C-O bond in the ester linkage would yield a 2-butoxyethyl radical and a polyphosphate-centered radical. Radical precursors like N-hydroxyphthalimide (NHP) esters are known to generate alkyl radicals via decarboxylation, demonstrating the lability of ester functionalities under radical conditions. nih.gov

Oxidation processes typically target the organic portion of the molecule. The ether linkage within the 2-butoxyethyl group is prone to oxidation, which can proceed via a radical chain mechanism, potentially leading to the formation of hydroperoxides and subsequent decomposition into aldehydes, carboxylic acids, and other degradation products. This degradation pathway is a known aging process for lubricants and other organic functional fluids exposed to oxygen and heat.

The table below lists some of the plausible radical species that could be generated from the parent molecule under radical-inducing conditions.

| Radical Species | Formation Pathway | Potential Subsequent Reactions |

| Phosphoranyl Radical (R-P(•)O₃⁻) | Homolytic cleavage of a P-O bond. | Rearrangement, reaction with O₂. |

| Alkoxy Radical (R-O•) | Homolytic cleavage of a P-O or C-O bond. | Hydrogen abstraction, β-scission. |

| α-Alkoxyalkyl Radical | Hydrogen abstraction from the carbon adjacent to the ether oxygen. | Reaction with O₂ to form peroxyl radicals, leading to chain oxidation. |

| Alkyl Radical | Hydrogen abstraction from the butyl or ethyl portion of the chain. | Cross-linking, elimination. |

Advanced Applications of Polyphosphoric Acids, 2 Butoxyethyl Esters in Industrial and Material Sciences

Polymer and Resin Modification

Polyphosphoric acids, 2-butoxyethyl esters are incorporated into polymeric matrices to tailor and improve their intrinsic properties. Their versatile nature allows them to be utilized in a wide array of polymers, including polyvinyl chloride (PVC), polyurethanes, and various synthetic rubbers. atamankimya.com

The incorporation of this compound, such as TBEP, as additives significantly enhances the durability of polymeric materials. nbinno.com This improvement is largely attributed to their plasticizing effect, which increases the flexibility and impact resistance of the final product. By spacing out the polymer chains, these esters reduce intermolecular forces, allowing for greater movement and preventing the material from becoming brittle and prone to cracking under stress. This enhanced toughness contributes to a longer service life for products exposed to mechanical wear and tear. Furthermore, their hydrolytic stability makes them suitable for applications where materials are exposed to humid or wet environments, ensuring long-term performance without significant degradation.

A study on a novel reactive flame retardant containing phosphoric acid ester groups for cotton fabrics demonstrated excellent durability. The treated cotton fabrics exhibited high flame retardancy that was maintained even after numerous laundry cycles, showcasing the potential of such compounds to impart long-lasting protective properties to materials.

| Treatment | Limiting Oxygen Index (LOI) - Initial | Limiting Oxygen Index (LOI) - After 50 Laundry Cycles |

|---|---|---|

| 30% FR–LO* | 43.4 | 29.7 |

*FR-LO: ammonium (B1175870) salt of 2,7-bis(dimethoxyphosphoryl)-3,7-dimethyl-3-phosphonic acid.

As effective plasticizers, this compound play a crucial role in modulating the flexibility and processability of polymers. nbinno.comatamankimya.com Their molecular structure allows them to integrate between polymer chains, disrupting the rigid structure and lowering the glass transition temperature (Tg) of the material. This results in a more flexible and less brittle polymer. This increased flexibility is highly desirable in applications such as flexible PVC products, coatings, and synthetic rubbers. atamankimya.com

The addition of these esters also improves the processability of polymers. By reducing the viscosity of the polymer melt, they facilitate easier molding and extrusion, leading to more efficient manufacturing processes. nbinno.com This enhancement in workability allows for the production of complex shapes and thinner films that would be difficult to achieve with the unmodified polymer.

| Polymer System | Plasticizer Content (% by mass) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| Epoxy Composite | 0 | 80 | 5 |

| 40 | 65 | 15 |

This table provides a representative example of how the addition of a phosphate (B84403) ester plasticizer can modify the mechanical properties of a polymer, leading to decreased tensile strength and increased flexibility (elongation at break). Data is illustrative and based on general findings for similar systems.

This compound contribute to the flame retardancy of polymeric materials through a combination of condensed phase and gas phase mechanisms. uantwerpen.be These mechanisms work in concert to inhibit ignition, reduce the rate of flame spread, and suppress the generation of flammable volatiles.

In the condensed phase (the solid polymer), these phosphorus-containing additives decompose upon heating to form phosphoric and polyphosphoric acids. elementis.com These acidic species act as catalysts for the dehydration and cross-linking of the polymer chains, leading to the formation of a stable, insulating layer of char on the material's surface. elementis.com This char layer serves as a physical barrier that insulates the underlying polymer from the heat of the flame, reduces the release of flammable gases into the gas phase, and limits the access of oxygen to the polymer. uantwerpen.be In some systems, this process can lead to intumescence, where the char swells to form a thick, foam-like barrier, further enhancing its protective effect. The effectiveness of the char formation is often dependent on the phosphorus content and its chemical environment within the flame retardant molecule. elementis.com

In the gas phase (the flame itself), volatile phosphorus-containing compounds are released during the thermal decomposition of the polyphosphoric acid esters. These compounds can act as radical scavengers, interrupting the chain reactions of combustion. mdpi.comuclan.ac.uk Highly reactive radicals, such as H• and OH•, are essential for the propagation of the flame. The phosphorus-containing species can react with and neutralize these radicals, effectively "poisoning" the flame and reducing its intensity. uclan.ac.uk This gas phase inhibition mechanism contributes to a reduction in the heat released during combustion and can lead to self-extinguishing properties in the material.

The flame retardant efficacy of this compound can be significantly enhanced when used in combination with other flame retardants, a phenomenon known as synergism. flameretardants-online.com For instance, when combined with nitrogen-containing compounds, such as melamine and its derivatives, a synergistic effect is often observed. The nitrogen compounds can act as blowing agents, promoting the swelling of the char layer formed by the phosphorus-based retardant, leading to a more effective intumescent system. flameretardants-online.com

Mechanism of Flame Retardancy in Polymeric Systems

Lubricant and Hydraulic Fluid Formulations

This compound are a class of organophosphate compounds utilized as additives in lubricant and hydraulic fluid formulations. smolecule.com Their effectiveness stems from their ability to enhance performance by mitigating friction and wear, improving thermal stability, and acting as antioxidants. smolecule.commdpi.com

Mechanisms of Friction Reduction and Wear Protection

Phosphate esters have been employed as lubricant additives for over five decades, primarily for their anti-wear properties. researchgate.net The fundamental mechanism behind their effectiveness lies in their ability to form a protective film on rubbing surfaces, which is both durable and reduces friction. researchgate.netnih.gov This film, often referred to as a tribofilm, prevents direct contact between two surfaces, thereby reducing wear. researchgate.netnih.gov

The formation of this protective layer is a result of mechanochemistry, where chemical reactivity is influenced by mechanical load. nih.gov Under the high temperature and pressure conditions found in lubricated contacts, these esters undergo chemical reactions to form a polyphosphate film on the metal surfaces. nih.gov Research using nonequilibrium molecular dynamics simulations shows that the process begins with the dissociative chemisorption of the phosphate ester molecules onto the iron or iron oxide surface. nih.gov This is followed by nucleophilic substitution reactions where new P-O bonds are formed between the phosphate ester molecules, leading to the growth of polyphosphate chains. nih.gov This process ultimately results in the formation of a thick polyphosphate tribofilm, typically 40-150 nm, that acts as an easily sheared layer. researchgate.netnih.gov

The molecular structure of the specific phosphate ester plays a crucial role in its ability to reduce friction and wear. nih.gov For instance, the dissociation rate of the ester, a key step in film formation, is influenced by the alkyl substituents on the molecule. nih.gov

Influence on Thermal Stability of Lubricating Systems

The thermal decomposition of the phosphate esters themselves is a key process that initiates the formation of the protective polyphosphate films on steel surfaces. semanticscholar.org The rate of this decomposition is highly dependent on the molecular structure of the ester and the nature of the surface. For example, aryl phosphates exhibit much higher thermal stability compared to alkyl phosphates. semanticscholar.org The onset temperature for the cleavage of C-O bonds, a primary decomposition pathway for alkyl phosphates, varies with the substituent structure (tertiary alkyl < secondary alkyl < primary linear alkyl). semanticscholar.org

Studies on neopolyol esters, a related class of compounds, show they possess excellent resistance to thermal degradation and coking due to their molecular structure, which inhibits thermal decomposition resulting from elimination reactions. lube-media.com The addition of antioxidants can further enhance the thermal stability of ester-based lubricants. ncsu.edu

Table 1: Influence of Antioxidants on Thermal Stability of a Polyol Ester Lubricant

| Antioxidant | Effect on Thermal Stability |

|---|---|

| Phenyl-α-naphthylamine (PAN) | Significant improvement in thermal stability by eliminating the first step of the oxidation process. ncsu.edu |

| Phenothiazine (PTZ) | Good improvement in thermal stability, nearly equivalent to PAN. ncsu.edu |

This table is generated based on findings from a study on polyol ester lubricants, illustrating the impact of different antioxidant types on thermal stability.

Investigation of Anti-oxidant Properties

Lubricants are susceptible to oxidation, a process that can lead to the formation of acids and peroxides, degrading the lubricant's performance. precisionlubrication.com Antioxidants are added to suppress the formation of these degradation products. precisionlubrication.com These additives work through two primary mechanisms: as radical scavengers or as peroxide decomposers. mdpi.com

Phosphorus compounds, including polyphosphoric acid esters, can function as peroxide decomposers. mdpi.com While many phosphate esters are known for their anti-wear properties, related compounds like zinc dialkyldithiophosphates (ZDDP) are multifunctional, serving as both anti-wear additives and antioxidants. researchgate.netprecisionlubrication.com ZDDP, for example, can act as a hydroperoxide decomposer at temperatures above 93°C (200°F). precisionlubrication.com

The antioxidant mechanism involves the termination of free-radical chain processes of oxidation. ncsu.edu Certain antioxidants, like secondary arylamines, can even inhibit the initial step of the oxidation process, offering significant improvements in the thermal stability of the lubricant. ncsu.edu The effectiveness of antioxidant systems can be enhanced through synergistic mixtures, where different types of antioxidants work together to provide added protection. precisionlubrication.com

Surface Active Agent Applications

The molecular architecture of this compound, which features both hydrophilic phosphate groups and lipophilic alkyl chains, imparts an amphiphilic character. smolecule.com This structure allows them to function as effective surface-active agents, or surfactants, in various industrial applications. smolecule.com

Emulsification and Dispersant Capabilities

Phosphate esters are a versatile class of surfactants known for their excellent emulsification and dispersing properties. lankem.com They are utilized in the formulation of emulsifiable concentrates and as primary dispersants in suspension concentrates, where they enable stable dispersions with high solids content. lankem.com

The emulsification capability of these compounds is demonstrated in their use with emulsified asphalt (B605645). mdpi.com The addition of polyphosphoric acid (PPA) can promote the uniform dispersion of asphalt particles, significantly reducing their size when used at optimal concentrations. mdpi.com However, excessive amounts can destabilize the emulsifier, leading to particle aggregation. mdpi.com The effectiveness of phosphoric acid esters as wetting agents and dispersants is particularly noted for solids with basic surfaces. google.com

The general mechanism for a surfactant's function is its accumulation at interfaces, which lowers the free energy of the phase boundary. wiley-vch.de This property is essential for creating and stabilizing emulsions, which are mixtures of immiscible liquids.

Surfactant Properties and Surface Tension Reduction

As amphipathic molecules, surfactants consist of a non-polar (hydrophobic) part and a polar (hydrophilic) part. wiley-vch.de This dual nature drives them to interfaces, such as the air-water or oil-water interface, where they adsorb and lower the surface or interfacial tension. wiley-vch.de this compound exhibit this characteristic surface activity, effectively reducing surface tension in aqueous media. smolecule.com

The efficiency of a surfactant is often quantified by its ability to lower surface tension at a specific concentration. nih.gov Key parameters include the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form aggregates (micelles) in the bulk solution, and the surface tension at the CMC (γCMC). nih.gov The adsorption of surfactant molecules at an interface creates a surface pressure (ΠCMC), which is the difference between the surface tension of the pure solvent and the solution at the CMC. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenyl-α-naphthylamine (PAN) |

| Phenothiazine (PTZ) |

| Zinc dialkyldithiophosphates (ZDDP) |

| Polyphosphoric acid (PPA) |

Chemical Synthesis Reagents and Catalysts

This compound, serve as versatile reagents and catalysts in the realm of organic synthesis. Their utility stems from the combined properties of the polyphosphoric acid moiety, which provides acidic and dehydrating characteristics, and the 2-butoxyethyl group, which can influence solubility and substrate compatibility.

This compound in Organic Synthesis Reactions

While literature extensively covers the application of polyphosphoric acid (PPA) in organic synthesis, the specific use of its 2-butoxyethyl esters is a more specialized area. PPA is a well-established reagent for a variety of transformations, acting as a powerful dehydrating agent and a Brønsted acid catalyst. ccsenet.orgrepec.org These characteristics are largely retained in its ester derivatives. The presence of the 2-butoxyethyl group can enhance the solubility of the reagent in organic solvents, potentially leading to milder reaction conditions and improved yields in certain synthetic protocols.

The applications of this compound, are analogous to those of PPA, which include facilitating cyclization, acylation, and rearrangement reactions. ccsenet.orgresearchgate.net For instance, in intramolecular cyclizations to form ketones, the reagent can act as both a catalyst and a water scavenger, driving the equilibrium towards the desired product. ccsenet.org

Catalytic Activity in Dehydration and Condensation Reactions

The catalytic activity of polyphosphoric acids and their esters in dehydration and condensation reactions is a cornerstone of their utility in organic synthesis. These reactions are fundamental to the formation of numerous chemical bonds, including carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds.

In the context of dehydration reactions , such as the conversion of alcohols to alkenes or the formation of ethers, the acidic phosphate groups of the polyphosphoric acid, 2-butoxyethyl ester, can protonate the hydroxyl group of the alcohol, facilitating its departure as a water molecule. bcrec.idpitt.edu This process generates a carbocation intermediate that can then either eliminate a proton to form an alkene or be attacked by another alcohol molecule to form an ether. The choice between elimination and substitution pathways can often be controlled by the reaction temperature and the structure of the alcohol substrate.

Condensation reactions , which involve the joining of two molecules with the elimination of a small molecule like water, are also efficiently catalyzed by these reagents. researchgate.net A prime example is the esterification of carboxylic acids with alcohols. The polyphosphoric acid, 2-butoxyethyl ester, can activate the carboxylic acid by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The subsequent elimination of water, driven by the dehydrating nature of the reagent, yields the ester product.

The table below summarizes the catalytic role of polyphosphoric acid derivatives in key organic reactions.

| Reaction Type | Substrates | Product | Role of Catalyst |

| Dehydration | Alcohols | Alkenes, Ethers | Brønsted acid, Dehydrating agent |

| Condensation | Carboxylic Acids, Alcohols | Esters | Brønsted acid, Dehydrating agent |

| Condensation | Carbonyl compounds, Amines | Imines | Brønsted acid, Dehydrating agent |

Applications in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, which are cyclic structures containing at least one heteroatom, is a significant area of organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and materials science. Polyphosphoric acid and its esters are valuable tools in the construction of these ring systems. researchgate.netarkat-usa.org

Their application in this field often involves promoting cyclization reactions through dehydration or condensation mechanisms. For instance, in the synthesis of quinolines, a PPA-type reagent can catalyze the cyclization of an appropriately substituted aniline derivative. Similarly, the formation of various oxygen- and nitrogen-containing heterocycles can be achieved by intramolecular cyclization of suitable precursors. researchgate.net The synthesis of phosphorylated heterocycles is also an area of interest, where these reagents can act as both a reactant and a catalyst. researchgate.netresearchgate.net

Asphalt and Bitumen Rheology Modification

Polyphosphoric acids, including their 2-butoxyethyl esters, are utilized as chemical modifiers to enhance the performance characteristics of asphalt binders. phosphatesfacts.orgdot.gov The modification is primarily aimed at improving the rheological properties of the bitumen, which in turn leads to more durable and resilient asphalt pavements.

Impact on High-Temperature Performance of Asphalt Binders

One of the most significant benefits of using polyphosphoric acid, 2-butoxyethyl esters, in asphalt modification is the improvement of its high-temperature performance. researchgate.netmdpi.com At elevated temperatures, unmodified asphalt binders tend to soften, leading to permanent deformation (rutting) under traffic loads.

The addition of polyphosphoric acid esters increases the complex modulus (G) and decreases the phase angle (δ) of the asphalt binder at high temperatures. mdpi.com A higher G indicates a stiffer and more elastic binder, while a lower δ signifies a greater elastic response. The parameter G/sinδ is a key indicator of rutting resistance in the Performance Grade (PG) system for asphalt binders. By increasing the value of G/sinδ, these modifiers enhance the binder's ability to resist deformation at high service temperatures. mdpi.commdpi.com

The mechanism of this improvement is believed to involve chemical interactions between the polyphosphoric acid ester and certain components of the asphalt, such as asphaltenes. phosphatesfacts.org These interactions can lead to a more structured and robust internal network within the binder, resulting in increased viscosity and stiffness at high temperatures without compromising low-temperature properties. phosphatesfacts.org

The following table illustrates the typical effect of PPA modification on the high-temperature properties of an asphalt binder.

| Binder Type | Test Temperature (°C) | G*/sinδ (kPa) | Performance Grade (High Temperature) |

| Unmodified | 64 | 1.2 | PG 64-22 |

| PPA Modified | 64 | 2.5 | PG 70-22 |

| PPA Modified | 70 | 1.5 | PG 70-22 |

Evaluation of Moisture Resistance in Modified Asphalt

Moisture damage, or stripping, is a significant cause of pavement failure, where the adhesive bond between the asphalt binder and the aggregate is weakened by the presence of water. The impact of polyphosphoric acid modification on the moisture resistance of asphalt is a subject of ongoing research.

Some studies suggest that the use of polyphosphoric acid can, in some cases, increase the potential for moisture damage, particularly with certain types of aggregates. dot.gov However, other research indicates that when used appropriately, PPA-modified binders can exhibit good moisture resistance. phosphatesfacts.orgardot.gov The compatibility with anti-stripping agents is an important consideration. For instance, phosphate esters are often recommended as compatible anti-strip agents for use with PPA-modified binders. phosphatesfacts.org

The evaluation of moisture resistance is typically conducted through tests such as the tensile strength ratio (TSR) and the Hamburg Wheel Tracking Test. The TSR test compares the tensile strength of asphalt mixture specimens that have been conditioned in water to those that have not. A higher TSR value indicates better moisture resistance. The Hamburg test subjects the asphalt mixture to repeated wheel loading in a temperature-controlled water bath to assess its resistance to both rutting and stripping.

Environmental Chemistry and Degradation Pathways of Polyphosphoric Acids, 2 Butoxyethyl Esters

Environmental Distribution and Ubiquity Research

Research indicates that TBEP, a representative compound of this class, does not occur naturally and its presence in the environment is a result of human activity. ecetoc.org The primary pathways for its release into the environment include leachates from landfills, industrial and sewage effluents, and spills. ecetoc.org

Due to its physical and chemical properties, such as a relatively low vapor pressure and high soil sorption coefficient, TBEP is predominantly found in aquatic environments and sediments. ecetoc.org It has been widely detected in surface waters, wastewater, and sediments at concentrations typically in the nanogram per liter (ng/L) to microgram per liter (µg/L) range. ecetoc.orgnih.gov

Studies have documented the presence of TBEP in various aquatic systems globally:

In some monitored water bodies, concentrations have been found to not exceed 300 ng/L. ecetoc.org

A Canadian study identified TBEP in sewage effluent and the downstream river water into which it was discharged. ecetoc.org

Research in Nanyang Lake, China, revealed higher TBEP concentrations in polluted waters near industrial zones compared to general river and lake water. bohrium.com

TBEP is frequently measured in wastewater and surface waters at concentrations in the micrograms per liter (µg L⁻¹) range. nih.gov

Table 1: Reported Concentrations of Tris(2-butoxyethyl) phosphate (B84403) (TBEP) in Aquatic Environments

| Environmental Compartment | Reported Concentration | Location/Study Context | Citation |

|---|---|---|---|

| Surface Water | Did not exceed 300 ng/L | General monitoring | ecetoc.org |

| River Water | Detected downstream of effluent discharge | Canada | ecetoc.org |

| Polluted Water | Higher than river/lake water | Nanyang Lake, China (industrial area) | bohrium.com |

| Surface Water / Wastewater | µg/L range | General environmental presence | nih.gov |

While the aquatic compartment is a primary sink, these compounds are also found in soil and the atmosphere. The main inputs to soil are expected from landfill leachates and industrial effluents. ecetoc.org One study on inert landfill soil confirmed the presence of TBEP. sigmaaldrich.com It has also been profoundly detected in dust collected from solid waste and e-waste dumping sites. nih.gov

In the atmosphere, TBEP is often associated with particulate matter rather than being in a gaseous phase. ecetoc.org

Indoor air studies in office buildings found TBEP was detectable on small particulates (<2.5 μm), with an average concentration of 15 ng/m³ in dust samples from seven offices. ecetoc.org

Release can occur from both indoor and outdoor use of consumer products, such as polishes and cleaning agents. atamankimya.comatamanchemicals.com

Biodegradation Studies

The persistence of polyphosphoric acids, 2-butoxyethyl esters in the environment is mediated by their susceptibility to biodegradation. Research, primarily on TBEP, shows that microbial activity is crucial for its transformation and breakdown.

Under aerobic conditions, the biodegradation of TBEP proceeds through multiple enzymatic pathways. nih.gov The primary mechanism is the cleavage of the ether bond within the 2-butoxyethyl side chain. nih.gov This process leads to the formation of hydroxylated metabolites such as bis(2-butoxyethyl) hydroxyethyl (B10761427) phosphate and 2-butoxyethyl bis(2-hydroxyethyl) phosphate. nih.gov

Other identified degradation pathways include:

Terminal oxidation of the butoxyethyl group. nih.gov

Phosphoester bond hydrolysis , which cleaves the ester linkage to the central phosphate. nih.gov This mechanism is common for organophosphate esters and results in the production of metabolites like bis(2-chloroethyl) phosphate (BCEP) and mono-chloroethyl phosphate (MCEP) from the degradation of the related compound TCEP. acs.org

In laboratory settings, the ultimate biodegradability of TBEP was measured as 51% of the theoretical CO₂ generation over 28 days. ecetoc.org High elimination rates of over 80% have been observed in sewage treatment plants, indicating significant microbial degradation potential in these environments. ecetoc.org

Specific microorganisms capable of degrading TBEP have been identified from enrichment cultures. A 2023 study using meta-omics techniques on a bacterial consortium revealed that the microbial community was composed mainly of Gammaproteobacteria, Bacteroidota, Myxococcota, and Actinobacteriota. nih.gov

Within this community, two key players were identified:

Rhodococcus ruber (strain C1) : This bacterium was identified as the primary degrader of TBEP and its metabolites. It showed an upregulation of genes for monooxygenase, dehydrogenase, and phosphoesterase enzymes during the degradation process. nih.gov

Ottowia sp. : A microorganism affiliated with this genus was found to be primarily responsible for the hydroxylation of the TBEP molecule. nih.gov

Additionally, research has suggested that soil fauna can play a role in bioremediation. One study demonstrated that earthworms could enhance the breakdown of TBEP in contaminated soil by promoting the activity of degrading microbes. sigmaaldrich.com

The rate of biodegradation is not uniform and is influenced by several factors.

Acclimatization: A period of adaptation is often necessary for microbial communities to efficiently degrade these compounds. Rapid degradation in water has been observed to occur after an acclimatization period of several days. ecetoc.org

Molecular Structure: The chemical structure of a compound is a fundamental determinant of its biodegradability. researchgate.net For organophosphate esters, the presence of hydrolyzable ester bonds is a key feature enabling enzymatic attack. nih.gov

Table 2: Biodegradation Rates of Tris(2-butoxyethyl) phosphate (TBEP) in Different Conditions

| Condition / Test System | Degradation Rate / Elimination | Time Frame | Citation |

|---|---|---|---|

| Semi-continuous activated sludge | 88% elimination | Per test cycle | ecetoc.org |

| Sewage treatment plant (Osaka) | 81% elimination | - | ecetoc.org |

| Ultimate Biodegradability (Monsanto shake flask) | 51% of theoretical CO₂ | 28 days | ecetoc.org |

| River water (Neya River) | 100% degradation | 14 days | ecetoc.org |

| Coastal water (Osaka Bay) | 100% degradation | 14-15 days | ecetoc.org |

| Estuarine water | ~50 day half-life | 50 days | ecetoc.org |

| Bacterial enrichment culture | Reaction rate constant of 0.314 h⁻¹ | - | nih.gov |

Abiotic Transformation Processes in Natural Systems

The environmental fate of this compound, is significantly influenced by abiotic transformation processes. These non-biological pathways, including photodegradation, chemical oxidation, and sorption, determine the compound's persistence, mobility, and potential for transformation into other chemical species within natural and engineered systems.

Photodegradation Studies

Photodegradation, the breakdown of compounds by light, is a potential transformation pathway for organic chemicals in the environment. While specific photodegradation studies on this compound are not extensively detailed in the available literature, insights can be drawn from research on structurally similar organophosphate esters (OPEs) and other plastic additives.

Studies on other types of plasticizer esters, such as phthalate (B1215562) acid esters (PAEs), show that photodegradation pathways are complex and system-dependent. frontiersin.orgnih.gov In UV-only systems, the degradation mechanism for PAEs primarily involves an attack on the ester's carbon branch. frontiersin.orgnih.govresearchgate.net However, in the presence of a photocatalyst like titanium dioxide (TiO₂) or naturally occurring photosensitizers like humic substances, the reaction is often mediated by highly reactive hydroxyl radicals. frontiersin.orgnih.govnih.gov These radicals can attack both the ester side chains and the aromatic ring (if present), leading to the formation of hydroxylated intermediates and ring-opening byproducts. frontiersin.orgnih.govresearchgate.net The rate of degradation can be influenced by the length of the alkyl chain. frontiersin.orgresearchgate.net Given the structure of this compound, it is plausible that similar OH radical-mediated reactions are a primary photodegradation pathway.

Chemical Oxidation Pathways in Water Treatment